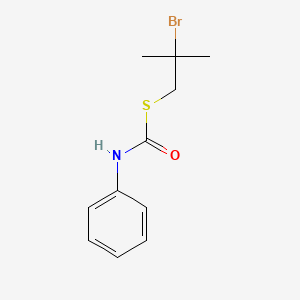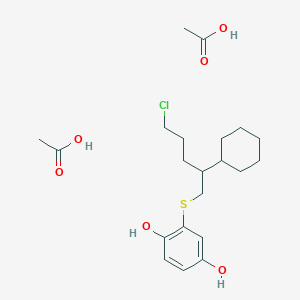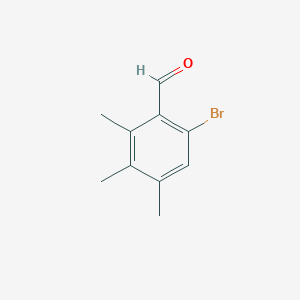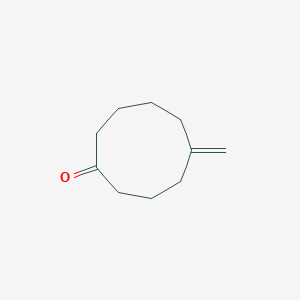![molecular formula C24H15NO2 B14402815 3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione CAS No. 87999-13-1](/img/structure/B14402815.png)
3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione is a heterocyclic compound that belongs to the class of indeno-pyridines This compound is characterized by its unique structure, which includes a pyridine ring fused with an indene moiety and substituted with phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione typically involves multi-step reactions. One common method includes the cyclization of enamidoindenes via the Vilsmeier-Haack formylation, followed by condensation reactions under acidic conditions . Another approach involves the use of heterocyclic ketene aminals and bindone in the presence of acid catalysts like p-TSA in ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes can be optimized for industrial applications by employing continuous flow reactors and automated synthesis systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-bromosuccinimide (NBS) to form tetrabromo derivatives.
Reduction: Reduction reactions can be performed using hydride donors to yield reduced forms of the compound.
Substitution: Alkylation reactions using alkyl halides in the presence of bases like NaH can produce C-alkyl derivatives.
Common Reagents and Conditions:
Oxidation: N-bromosuccinimide (NBS) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) with sodium hydride (NaH).
Major Products:
Oxidation: Tetrabromo derivatives.
Reduction: Reduced indeno-pyridine derivatives.
Substitution: C-alkylated indeno-pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may act as an inhibitor of certain kinases or enzymes involved in inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
5H-Indeno[1,2-b]pyridine: Shares a similar core structure but lacks the phenyl substitutions.
Spiropyrido[2,1-b][1,3]oxazine-pyrroles: Contains a pyridine ring fused with different heterocyclic systems.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Another heterocyclic compound with distinct functional groups.
Uniqueness: 3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione is unique due to its specific substitution pattern and the combination of indene and pyridine rings
Eigenschaften
CAS-Nummer |
87999-13-1 |
|---|---|
Molekularformel |
C24H15NO2 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
3,4-diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione |
InChI |
InChI=1S/C24H15NO2/c26-23-18-14-8-7-13-17(18)22-21(23)19(15-9-3-1-4-10-15)20(24(27)25-22)16-11-5-2-6-12-16/h1-14H,(H,25,27) |
InChI-Schlüssel |
ZMTZSJSMZOTTOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


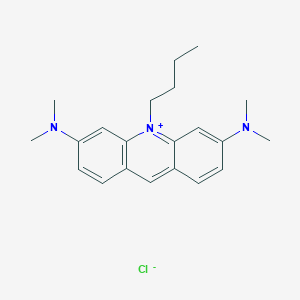
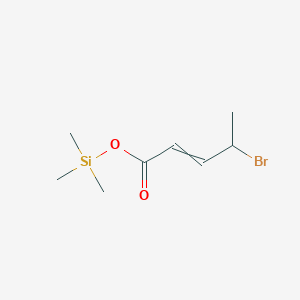

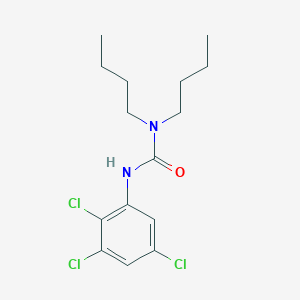
![1,4-Bis[(ethenylsulfanyl)methyl]benzene](/img/structure/B14402768.png)
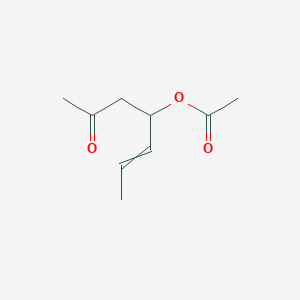
![N,N-Diethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14402772.png)
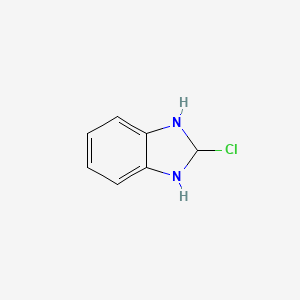
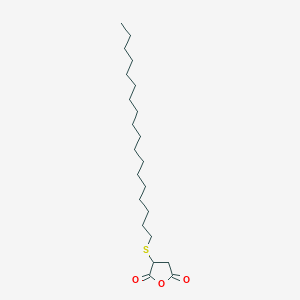
![1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one](/img/structure/B14402809.png)
